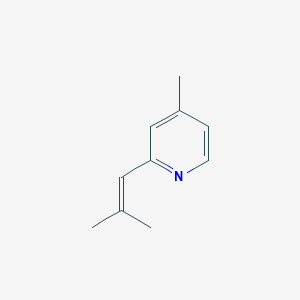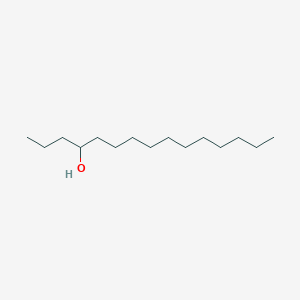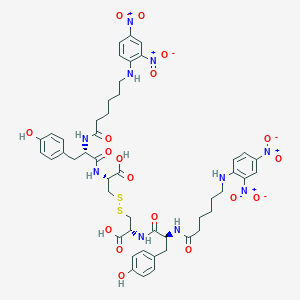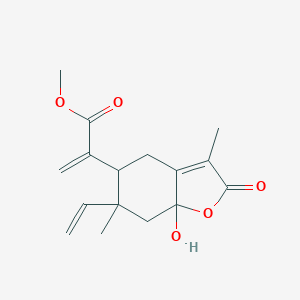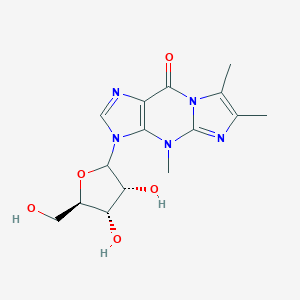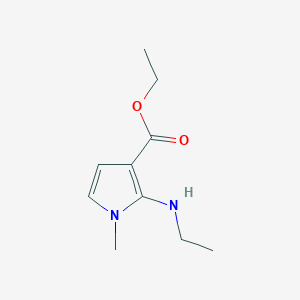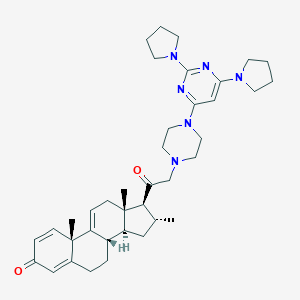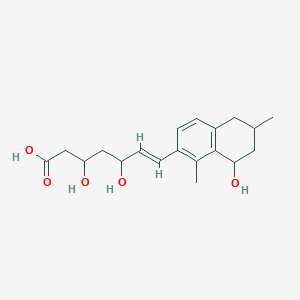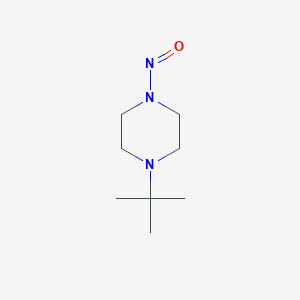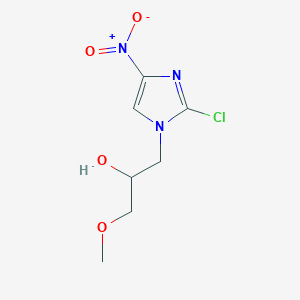
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is a chemical compound that is widely used in scientific research for its unique properties. It is a nitroimidazole derivative that has been studied extensively for its potential in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves its ability to act as an electron acceptor. It can undergo redox reactions with various electron donors, including enzymes and proteins. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been shown to induce DNA damage, which can lead to cell death or apoptosis.
Biochemische Und Physiologische Effekte
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its unique properties as an electron acceptor. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. Additionally, it has been shown to have anti-tumor properties and has been studied for its potential in cancer therapy. However, one of the limitations of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole is its potential toxicity. It has been shown to induce DNA damage, which can lead to cell death or apoptosis. Therefore, caution should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole. One potential direction is the study of its anti-tumor properties and its potential in cancer therapy. Another potential direction is the study of its potential as an electron acceptor in various biological systems, including the electron transport chain and cellular respiration. Additionally, the study of its potential in environmental science, including its ability to degrade pollutants, is another future direction for research.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole involves the reaction of 2-chloro-4-nitroimidazole with glycidol in the presence of a base. The reaction proceeds through the opening of the epoxide ring of glycidol and the substitution of the chloride group of 2-chloro-4-nitroimidazole. The resulting product is a white crystalline solid that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole has been used extensively in scientific research due to its unique properties. It is a potent electron acceptor and can undergo redox reactions with various electron donors. This property makes it useful in the study of various biological systems, including the electron transport chain and cellular respiration. It has also been used in the study of DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
111119-29-0 |
|---|---|
Produktname |
1-(2-Hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole |
Molekularformel |
C7H10ClN3O4 |
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
1-(2-chloro-4-nitroimidazol-1-yl)-3-methoxypropan-2-ol |
InChI |
InChI=1S/C7H10ClN3O4/c1-15-4-5(12)2-10-3-6(11(13)14)9-7(10)8/h3,5,12H,2,4H2,1H3 |
InChI-Schlüssel |
VXFYUTQHAIJKMR-UHFFFAOYSA-N |
SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Kanonische SMILES |
COCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Synonyme |
1-(2-hydroxy-3-methyoxypropyl)-2-chloro-4-nitroimidazole HMCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)
